![molecular formula C15H15NO B1398874 1,5-dicyclopropyl-1H-indole-3-carbaldehyde CAS No. 1350760-59-6](/img/structure/B1398874.png)
1,5-dicyclopropyl-1H-indole-3-carbaldehyde
Overview
Description
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Introduction of Cyclopropyl Groups: The cyclopropyl groups can be introduced via cyclopropanation reactions, where alkenes react with diazomethane or other cyclopropanating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,5-dicyclopropyl-1H-indole-3-carboxylic acid.
Reduction: 1,5-dicyclopropyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde has been investigated for its therapeutic potential. Research indicates that indole derivatives can exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that certain indole derivatives can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cancer progression .
- Antimicrobial Properties : The compound has been evaluated for its ability to combat various microbial strains, suggesting potential applications in developing new antibiotics.
Synthetic Applications
The compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions:
- C–H Functionalization : The aldehyde group enables C–H arylation reactions, which are crucial for constructing complex aromatic systems .
- Ligand Formation : Its structure facilitates the formation of ligands for metal complexes, which are used in catalysis and material science .
Biological Research
Research has explored the interaction of this compound with biological targets:
- Receptor Binding : Compounds with indole structures have been shown to interact with serotonin receptors and other targets involved in neurological processes, indicating their potential role in treating psychiatric disorders .
- Inflammation Modulation : Indole derivatives may influence inflammatory pathways, offering insights into their use as anti-inflammatory agents .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
In a study focusing on cancer cell lines, derivatives of indole including this compound showed significant inhibition of cell growth. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on various bacterial strains demonstrated that this compound exhibited potent antimicrobial activity. The study utilized standard disk diffusion methods to evaluate efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core is known to interact with biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A simpler derivative of indole with a formyl group at the 3-position.
1,5-Dicyclopropyl-1H-indole: Lacks the formyl group but has the cyclopropyl groups at the 1 and 5 positions.
1,5-Dicyclopropyl-1H-indole-3-carboxylic acid: An oxidized form of 1,5-dicyclopropyl-1H-indole-3-carbaldehyde.
Uniqueness
This compound is unique due to the presence of both cyclopropyl groups and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry .
Biological Activity
1,5-Dicyclopropyl-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and therapeutic applications.
Chemical Structure and Properties
This compound features an indole backbone with two cyclopropyl groups at the 1 and 5 positions and an aldehyde functional group at the 3 position. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that indole derivatives, including this compound, exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibitory effects. For example, studies have demonstrated that indole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 3.90 |
Escherichia coli | 4.50 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 15 |
HepG-2 (Liver Cancer) | 10 |
Enzyme Interaction
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes. It may act as an inhibitor or activator of enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and inflammation .
Signal Transduction Pathways
The compound may modulate various signaling pathways by interacting with receptors or transcription factors. For instance, it has been suggested that it could influence the NF-kB pathway, which plays a crucial role in regulating immune responses and cell survival .
Study on Antimicrobial Properties
A study published in 2023 reported that derivatives of indole-3-carbaldehyde exhibited potent antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Investigation into Anticancer Effects
In vitro studies conducted on A549 and HepG-2 cells showed that treatment with this compound resulted in significant reductions in cell viability. The research indicated that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key factors include absorption rates, distribution within tissues, metabolism by liver enzymes, and excretion pathways. Studies suggest that modifications to the cyclopropyl groups can enhance bioavailability and reduce toxicity .
Properties
IUPAC Name |
1,5-dicyclopropylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-6-3-11(7-14(12)15)10-1-2-10/h3,6-10,13H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUCUSFERZUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)N(C=C3C=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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